4-[5-(4-Fluorophenyl)-5-hydroxy-4-phenyl-2-(phenylcarbamoyl)-1-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoic acid
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, each tailored to add specific functional groups or structural features to the molecule. While the exact synthesis pathway for this compound is not directly available, similar compounds, such as (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, have been synthesized through reactions involving alcohols and chloromethyl compounds in the presence of sodium hydrogen carbonate, providing insights into possible synthetic routes (Čižmáriková et al., 2020).
Molecular Structure Analysis
The molecular structure of such a compound would likely be elucidated using techniques like X-ray diffraction, NMR (nuclear magnetic resonance), and mass spectrometry. These methods provide detailed information on the spatial arrangement of atoms, the electronic environment, and the molecular mass, crucial for understanding the compound's chemical behavior. For instance, the synthesis and structural elucidation of related chalcone derivatives have been achieved using NMR and X-ray diffraction, which could similarly apply to our compound of interest (Salian et al., 2018).
Scientific Research Applications
Enantioselective Synthesis
- The compound has been used in enantioselective synthesis, specifically in the synthesis of (-)-conduramine C1 and aminobromocyclitol derivatives. This is significant in the field of organic chemistry for creating specific molecular configurations with potential applications in drug development (Allemann & Vogel, 1994).
Synthesis of Biologically Active Molecules
- This chemical structure is part of research efforts to synthesize new biologically active molecules, specifically those containing fluorine, known for their potential antibacterial properties (Holla, Bhat, & Shetty, 2003).
Applications in Antimicrobial Activity
- Its derivatives have been synthesized and evaluated for antimicrobial activity. The research in this domain focuses on developing novel compounds for combating microbial infections (Nagamani et al., 2018).
Crystal Structure Analysis
- The compound and its derivatives have been synthesized for crystal structure analysis, contributing to a better understanding of molecular interactions and structures in the field of crystallography (Salian et al., 2018).
Mechanism of Action
Target of Action
The compound, also known as Atorvastatin, primarily targets the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the biosynthesis of cholesterol, a vital component of cell membranes and a precursor for the synthesis of steroid hormones .
Mode of Action
Atorvastatin acts as a competitive inhibitor of HMG-CoA reductase . It binds to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonate, a necessary step in cholesterol biosynthesis . The inhibition is stereospecific, with the R-enantiomer of the compound showing significant activity .
Biochemical Pathways
By inhibiting HMG-CoA reductase, Atorvastatin disrupts the mevalonate pathway , leading to a decrease in intracellular cholesterol levels . This triggers an upregulation of low-density lipoprotein (LDL) receptors on the cell surface, increasing the uptake of LDL cholesterol from the bloodstream and further reducing circulating cholesterol levels .
Pharmacokinetics
The compound exhibits good bioavailability and is metabolized in the liver, the primary site of cholesterol synthesis . It is excreted primarily in the bile, and to a lesser extent, in the urine . The compound’s half-life allows for once-daily dosing .
Result of Action
The action of Atorvastatin results in a significant reduction in circulating LDL cholesterol levels . This can help prevent the formation of atherosclerotic plaques and reduce the risk of cardiovascular disease .
Action Environment
The efficacy and stability of Atorvastatin can be influenced by various environmental factors. For example, certain foods and drugs can affect the absorption and metabolism of Atorvastatin, potentially impacting its effectiveness . Additionally, genetic variations can influence individual responses to the drug .
properties
IUPAC Name |
4-[5-(4-fluorophenyl)-5-hydroxy-4-phenyl-2-(phenylcarbamoyl)-1-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35FN2O7/c1-21(2)33-31(29(40)35-25-11-7-4-8-12-25)30(43-31,22-9-5-3-6-10-22)32(41,23-13-15-24(34)16-14-23)36(33)18-17-27(42-33)19-26(37)20-28(38)39/h3-16,21,26-27,37,41H,17-20H2,1-2H3,(H,35,40)(H,38,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRXFJSNBQVBSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12C3(C(O3)(C(N1CCC(O2)CC(CC(=O)O)O)(C4=CC=C(C=C4)F)O)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35FN2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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